![molecular formula C23H24N4O5 B15106321 N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15106321.png)
N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the dimethoxyphenyl group. Common reagents used in these steps include indole, piperazine, and 3,4-dimethoxybenzaldehyde. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce halogen atoms or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors or enzymes.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects might involve modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide might include other indole derivatives, piperazine-containing compounds, and molecules with dimethoxyphenyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-8-7-16(14-20(19)32-2)24-21(28)23(30)27-11-9-26(10-12-27)22(29)18-13-15-5-3-4-6-17(15)25-18/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28) |
InChI Key |
DJFAQOHBOWDLMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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